(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride
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Overview
Description
(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methanamine group attached to a phenyl ring substituted with a 2-fluorobenzyl group and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 2-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a base such as potassium carbonate to form the ether intermediate.
Amination: The intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives using hydrogenation techniques.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with various receptors or enzymes, potentially modulating their activity. The presence of the fluorobenzyl and methoxy groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-((2-Chlorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride
- (4-((2-Bromobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride
- (4-((2-Methylbenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride
Uniqueness
(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2.ClH/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16;/h2-8H,9-10,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZYQSYXVTPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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